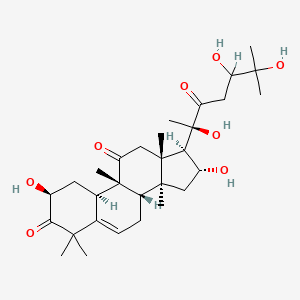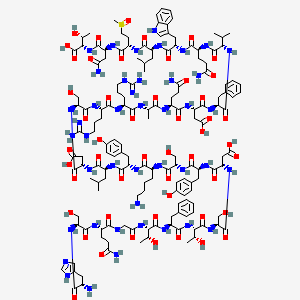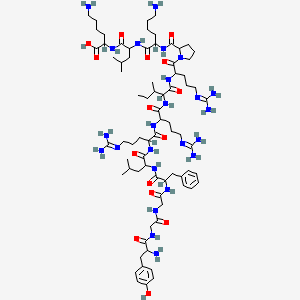
Rubidium bromide
Descripción general
Descripción
Rubidium bromide is an inorganic compound with the chemical formula RbBr. It is a salt of hydrogen bromide and consists of bromide anions (Br⁻) and rubidium cations (Rb⁺). This compound has a NaCl crystal structure with a lattice constant of 685 picometres . This compound appears as a white crystalline solid and is highly soluble in water .
Mecanismo De Acción
Target of Action
Rubidium bromide (RbBr) is an inorganic compound that consists of bromide anions (Br−) and rubidium cations (Rb+) . It is a salt of hydrogen bromide
Mode of Action
For example, Rubidium metal would react directly with bromine to form RbBr .
Biochemical Pathways
For example, one method of synthesizing this compound involves reacting rubidium hydroxide with hydrobromic acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the reaction of Rubidium metal with bromine to form RbBr would be explosive . Therefore, the environment in which this compound is used or studied can significantly influence its action, efficacy, and stability.
Métodos De Preparación
Rubidium bromide can be synthesized through several methods:
Reaction of Rubidium Hydroxide with Hydrobromic Acid: [ \text{RbOH} + \text{HBr} \rightarrow \text{RbBr} + \text{H}_2\text{O} ]
Neutralization of Rubidium Carbonate with Hydrobromic Acid: [ \text{Rb}_2\text{CO}_3 + 2\text{HBr} \rightarrow 2\text{RbBr} + \text{H}_2\text{O} + \text{CO}_2 ]
Direct Reaction of Rubidium Metal with Bromine: Although possible, this method is not practical due to the high cost of rubidium metal and the explosive nature of the reaction.
Análisis De Reacciones Químicas
Rubidium bromide undergoes various types of chemical reactions:
Substitution Reactions: this compound can participate in substitution reactions where the bromide ion is replaced by another anion.
Oxidation-Reduction Reactions: this compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Complex Formation: this compound can form complexes with other compounds, especially in aqueous solutions.
Common reagents and conditions used in these reactions include hydrobromic acid, rubidium hydroxide, and rubidium carbonate . The major products formed from these reactions are typically other rubidium salts or complexes.
Aplicaciones Científicas De Investigación
Rubidium bromide has several scientific research applications:
Chemistry: It is used in the synthesis of other rubidium compounds and as a reagent in various chemical reactions.
Medicine: Rubidium isotopes, such as rubidium-82, are used in medical imaging and diagnostics.
Comparación Con Compuestos Similares
Rubidium bromide can be compared with other alkali metal bromides such as:
- Lithium Bromide (LiBr)
- Sodium Bromide (NaBr)
- Potassium Bromide (KBr)
- Cesium Bromide (CsBr)
- Francium Bromide (FrBr)
This compound is unique due to its specific ionic properties and its ability to replace potassium ions in biological systems . This makes it particularly useful in scientific research and industrial applications.
Propiedades
IUPAC Name |
rubidium(1+);bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.Rb/h1H;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAGVIUFBAHDMA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Rb+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RbBr, BrRb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | rubidium bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubidium_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894885 | |
| Record name | Rubidium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Rubidium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15269 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7789-39-1 | |
| Record name | Rubidium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium bromide (RbBr) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIDIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CM31XVQQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of rubidium bromide?
A1: this compound has the molecular formula RbBr and a molecular weight of 165.37 g/mol.
Q2: Is there spectroscopic data available for this compound?
A3: Yes, various spectroscopic techniques have been used to study this compound. For example, extended X-ray absorption fine structure (EXAFS) measurements have been performed on aqueous solutions of this compound at the Br and Rb K-edges. [] Additionally, terahertz spectroscopy has been used to identify correlated librations of water molecules in the RbBr lattice. []
Q3: How does the presence of organic solvents affect the solubility of this compound in water?
A4: Studies have shown that the presence of organic solvents like methanol, ethanol, and polyethylene glycol (PEG) significantly reduces the solubility of this compound in aqueous solutions. [, , ]
Q4: How does temperature affect the solubility of this compound?
A5: The solubility of this compound in water increases with increasing temperature. [, , ]
Q5: What is the solvation structure of this compound in aqueous solutions?
A6: EXAFS studies and molecular dynamics simulations have been used to investigate the solvation structure of this compound in water. Results show that both Rb+ and Br− ions have well-defined hydration shells. [, , ]
Q6: How does confinement in nanopores affect the hydration structure of this compound?
A7: Research using EXAFS and molecular dynamics simulations has revealed that the hydration structures of Rb+ and Br− ions are significantly altered under nanoconfinement, particularly in pores smaller than 10 Å. The restricted space leads to a decrease in the solvation number and the formation of incomplete hydration shells. [, ]
Q7: What is known about the thermal expansion of this compound?
A8: The thermal expansion of this compound has been studied both experimentally and theoretically. It has been shown that the thermal expansion coefficient varies with temperature. Calculations based on the shell model have shown good agreement with experimental data. [, , ]
Q8: Does this compound undergo any phase transitions under pressure?
A9: Yes, as mentioned earlier, this compound undergoes a pressure-induced structural phase transition from the NaCl (B1) to the CsCl (B2) structure. [] This transition is accompanied by a volume decrease.
Q9: What is the effect of pressure on the electronic properties of this compound?
A10: Theoretical studies using density functional theory (DFT) have predicted that this compound undergoes metallization under high pressure (around 1.172 Mbar). [] Additionally, the calculations suggest that RbBr might exhibit superconductivity under extreme pressure.
Q10: What are some applications of this compound in scientific research?
A11: this compound is often used in research as a source of rubidium ions, for example, in the production of radioisotopes like ⁶⁸Ge/⁶⁸Ga. [] It is also used in studies related to crystallography, spectroscopy, and the properties of ionic liquids. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















